molecular formula C20H14F4N2O2 B6547095 1-[(4-fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 946380-41-2

1-[(4-fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547095
CAS No.: 946380-41-2
M. Wt: 390.3 g/mol
InChI Key: RJRDYGGOUYVFTQ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 4-fluorophenylmethyl substituent at the 1-position and a 3-(trifluoromethyl)phenyl group at the carboxamide nitrogen. Its structure combines electron-withdrawing fluorine and trifluoromethyl groups, which are known to enhance metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-16-7-4-13(5-8-16)11-26-12-14(6-9-18(26)27)19(28)25-17-3-1-2-15(10-17)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDYGGOUYVFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide (CAS Number: 946380-41-2) is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.

  • Molecular Formula : C20H14F4N2O2
  • Molecular Weight : 390.3310 g/mol
  • SMILES Notation : Fc1ccc(cc1)Cn1cc(ccc1=O)C(=O)Nc1cccc(c1)C(F)(F)F

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential as an inhibitor of specific kinases involved in cancer progression, particularly Pim kinases. These kinases are implicated in several malignancies and are considered promising targets for therapeutic intervention.

Inhibition of Pim Kinases

Recent studies have shown that derivatives of dihydropyridines exhibit significant inhibitory effects on Pim kinases. For instance, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent inhibition of these enzymes .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from recent research:

Cell Line IC50 (μM) Mechanism
MCF74.62Pim-1 inhibition
HCT1161.18Induction of apoptosis
PC31.38Cell cycle arrest

These results suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancerous cells, making it a candidate for further development in oncology .

Study on Dihydropyridine Derivatives

A notable study explored the synthesis and biological evaluation of various dihydropyridine derivatives, including the target compound. The study found that modifications on the phenyl rings significantly impacted the compounds' biological activities. The introduction of trifluoromethyl groups enhanced potency against certain cancer cell lines, indicating a structure-activity relationship that could guide future drug design .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

  • Fluorine Substitution : The presence of fluorine atoms on aromatic rings improved binding affinity to target proteins.
  • Dihydropyridine Core : Essential for maintaining the biological activity due to its ability to interact with kinase domains.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The 4-fluorophenylmethyl group in the target compound balances lipophilicity and metabolic stability compared to dichlorophenyl (higher hydrophobicity) or dual trifluoromethyl analogs .
  • Carboxamide Nitrogen Modifications : Replacing 3-(trifluoromethyl)phenyl with 4-carbamoylphenyl (as in ) introduces polar interactions, which may enhance solubility but reduce membrane permeability.

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